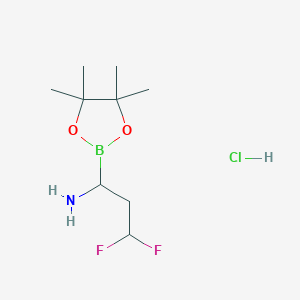
1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H24 It is a derivative of chrysene, where the aromatic rings are partially hydrogenated, resulting in a dodecahydro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene typically involves the hydrogenation of chrysene. The process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions often include temperatures ranging from 100°C to 200°C and pressures of 50-100 atm. The hydrogenation process selectively reduces the aromatic rings while preserving the overall structure of the chrysene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-efficiency catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further hydrogenation can lead to the complete saturation of the molecule, resulting in a fully hydrogenated derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted derivatives.
科学研究应用
1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene has several scientific research applications:
Chemistry: Used as a model compound to study hydrogenation reactions and the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Chrysene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in 1,2,3,4,4A,4B,5,6,6A,7,8,9-Dodecahydrochrysene.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar structure but different hydrogenation pattern.
Tetrahydrochrysene: A partially hydrogenated derivative of chrysene with fewer hydrogen atoms added compared to this compound.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This compound’s partially hydrogenated structure allows for unique interactions with other molecules, making it valuable for various research and industrial applications.
属性
CAS 编号 |
100602-08-2 |
|---|---|
分子式 |
C18H24 |
分子量 |
240.4 g/mol |
IUPAC 名称 |
1,2,3,4,4a,4b,5,6,6a,7,8,9-dodecahydrochrysene |
InChI |
InChI=1S/C18H24/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h7,10,12-13,16,18H,1-6,8-9,11H2 |
InChI 键 |
OESCMXNUUMGAIU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=CC=C3C(C2C1)CCC4C3=CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14067589.png)
![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)




![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)


